molecular formula C9H9NO4S B8559381 4-(Methylsulfonyl)-2-nitro-1-vinylbenzene

4-(Methylsulfonyl)-2-nitro-1-vinylbenzene

Cat. No. B8559381
M. Wt: 227.24 g/mol
InChI Key: CUXYQERTCGCTFZ-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 20, starting from 2-bromo-5-methylsulfonylnitrobenzene and vinylboronic acid pinacol ester, the title compound was obtained as a brown oil in quantitative yield.
[Compound]
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH:15](B1OC(C)(C)C(C)(C)O1)=[CH2:16]>>[CH3:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH:15]=[CH2:16])=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)B1OC(C)(C)C(C)(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)C=C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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